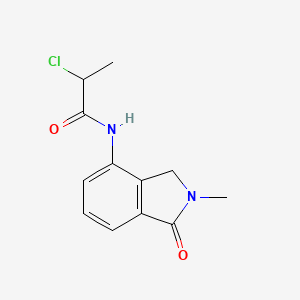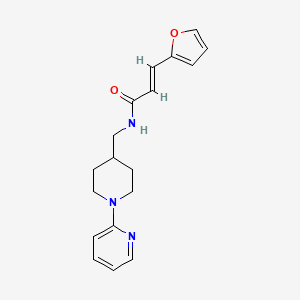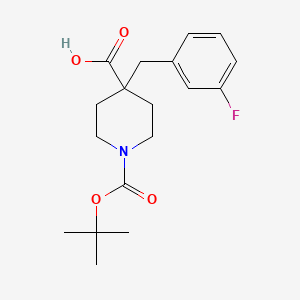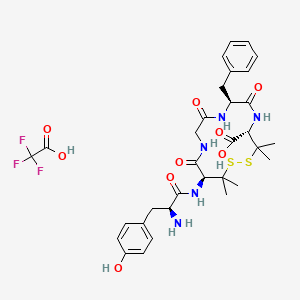
2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide is a synthetic compound that has been developed for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
作用机制
The mechanism of action of 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide involves the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway. By inhibiting this enzyme, 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide can prevent the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide have been studied in vitro and in vivo. In vitro studies have shown that this compound has cytotoxic effects on certain cancer cell lines, and can inhibit the growth of these cells. Additionally, 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide has been shown to inhibit the proliferation of T cells in vitro, suggesting that it may have immunosuppressive effects.
实验室实验的优点和局限性
One advantage of using 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide in lab experiments is its potential use in drug discovery research. By inhibiting certain enzymes, this compound may be able to target specific pathways that are involved in disease processes. Additionally, 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide has been shown to have cytotoxic effects on certain cancer cell lines, which makes it a potential candidate for use in cancer research.
One limitation of using 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide in lab experiments is its potential toxicity. In vitro studies have shown that this compound can be cytotoxic to normal cells as well as cancer cells, which may limit its potential use in vivo. Additionally, the mechanism of action of 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide is not fully understood, which may limit its potential applications in research.
未来方向
There are several future directions for research on 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide. One potential direction is to further investigate its mechanism of action, and to identify other enzymes that this compound may be able to inhibit. Additionally, future research could focus on the potential use of 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide in drug discovery research, and to identify specific disease pathways that this compound may be able to target. Finally, future research could focus on the potential use of 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide in cancer research, and to further investigate its cytotoxic effects on cancer cell lines.
合成方法
The synthesis method for 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide involves the reaction of 2-methyl-1-oxo-3H-isoindole-4-carboxylic acid with thionyl chloride, followed by the reaction with N-methylpropan-2-amine. The resulting compound is then purified using column chromatography to obtain the final product.
科学研究应用
2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide has been studied for its potential use in scientific research. This compound has been shown to have inhibitory effects on certain enzymes, which makes it a potential candidate for use in drug discovery research. Additionally, 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide has been studied for its potential use in cancer research, as it has been shown to have cytotoxic effects on certain cancer cell lines.
属性
IUPAC Name |
2-chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-7(13)11(16)14-10-5-3-4-8-9(10)6-15(2)12(8)17/h3-5,7H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJQSEABGDDSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1CN(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2728066.png)


![2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2728070.png)
![3-benzyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2728071.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2728077.png)


![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2728082.png)
![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)

![3-[Pentyl(propyl)amino]propanoic acid;hydrochloride](/img/structure/B2728087.png)